N-Acryloyl-1,3-benzodioxole-5-methanamine
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Overview
Description
N-Acryloyl-1,3-benzodioxole-5-methanamine is an organic compound that features both an acryloyl group and a benzodioxole moiety
Mechanism of Action
Target of Action
The primary target of N-Acryloyl-1,3-benzodioxole-5-methanamine is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in the regulation of plant growth and development .
Mode of Action
This compound interacts with its target, the auxin receptor TIR1, and enhances root-related signaling responses . Molecular docking analysis revealed that this compound has a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a commonly used synthetic auxin .
Biochemical Pathways
The interaction of this compound with TIR1 triggers a common transcriptional response with auxin . This response includes the down-regulation of root growth-inhibiting genes, thereby promoting root growth .
Result of Action
This compound exhibits an excellent root growth-promoting activity, far exceeding that of NAA . It enhances root growth in both Arabidopsis thaliana and Oryza sativa .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acryloyl-1,3-benzodioxole-5-methanamine typically involves the reaction of 1,3-benzodioxole-5-methanamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems can also help in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
N-Acryloyl-1,3-benzodioxole-5-methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acryloyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the acryloyl group, such as alcohols.
Substitution: Substituted derivatives where the nucleophile has replaced a group on the acryloyl moiety.
Scientific Research Applications
N-Acryloyl-1,3-benzodioxole-5-methanamine has several scientific research applications:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties.
Medicinal Chemistry: The compound can be explored for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of advanced materials with unique mechanical and chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-methylamine: Similar structure but lacks the acryloyl group.
N-Acryloyl-1,3-benzodioxole-5-amine: Similar but with different substitution patterns.
Uniqueness
N-Acryloyl-1,3-benzodioxole-5-methanamine is unique due to the presence of both the acryloyl group and the benzodioxole moiety, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-11(13)12-6-8-3-4-9-10(5-8)15-7-14-9/h2-5H,1,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYKKYQQXDWFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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